Ethyl 2-(2-((tetrahydrofuran-3-yl)oxy)isonicotinamido)acetate
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Overview
Description
Ethyl 2-(2-((tetrahydrofuran-3-yl)oxy)isonicotinamido)acetate is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a complex structure that includes a tetrahydrofuran ring, an isonicotinamide moiety, and an ethyl ester group, making it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-((tetrahydrofuran-3-yl)oxy)isonicotinamido)acetate typically involves multiple steps:
Formation of Tetrahydrofuran Derivative: The initial step often involves the preparation of a tetrahydrofuran derivative through the cyclization of a suitable precursor.
Coupling with Isonicotinamide: The tetrahydrofuran derivative is then coupled with isonicotinamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Esterification: The final step involves esterification with ethyl bromoacetate under basic conditions, typically using a base like potassium carbonate (K2CO3) in an organic solvent such as acetonitrile.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-((tetrahydrofuran-3-yl)oxy)isonicotinamido)acetate can undergo various chemical reactions, including:
Oxidation: The tetrahydrofuran ring can be oxidized to form lactones or other oxygenated derivatives.
Reduction: Reduction of the isonicotinamide moiety can yield corresponding amines.
Substitution: The ester group can participate in nucleophilic substitution reactions to form amides or other esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Lactones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Amides or different ester derivatives.
Scientific Research Applications
Ethyl 2-(2-((tetrahydrofuran-3-yl)oxy)isonicotinamido)acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism by which Ethyl 2-(2-((tetrahydrofuran-3-yl)oxy)isonicotinamido)acetate exerts its effects involves its interaction with specific molecular targets. The tetrahydrofuran ring can engage in hydrogen bonding and hydrophobic interactions, while the isonicotinamide moiety can participate in π-π stacking and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2-(tetrahydrofuran-2-yl)oxy)isonicotinamido)acetate: Similar structure but with a different position of the tetrahydrofuran ring.
Methyl 2-(2-((tetrahydrofuran-3-yl)oxy)isonicotinamido)acetate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 2-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)acetate: Similar structure but with a nicotinamide moiety instead of isonicotinamide.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tetrahydrofuran ring and isonicotinamide moiety allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
ethyl 2-[[2-(oxolan-3-yloxy)pyridine-4-carbonyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-2-20-13(17)8-16-14(18)10-3-5-15-12(7-10)21-11-4-6-19-9-11/h3,5,7,11H,2,4,6,8-9H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXCAGVCWHHUCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC(=NC=C1)OC2CCOC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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